molecular formula C15H18N2 B1413521 6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile CAS No. 1934530-76-3

6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile

Cat. No.: B1413521
CAS No.: 1934530-76-3
M. Wt: 226.32 g/mol
InChI Key: DMWZPLQGIIQNAN-UHFFFAOYSA-N
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Description

6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which can be achieved through various synthetic routes. These routes often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows it to interact with various biological molecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-Benzyl-6-azabicyclo[321]octane-5-carbonitrile is unique due to its specific substitution pattern, which includes a benzyl group and a carbonitrile group

Properties

IUPAC Name

6-benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-12-15-8-4-7-14(9-15)11-17(15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWZPLQGIIQNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(N(C2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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